

Spectroscopic Profile of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: A Technical Guide

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Compound of Interest

Compound Name: 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Cat. No.: B1180763

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-O-(3'',4''-Dimethoxycinnamoyl)catalpol**, an iridoid glycoside with recognized anti-hepatotoxic properties.[1] The information presented herein is intended to support researchers and scientists in the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Chemical Structure

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an ester of catalpol, an iridoid glucoside, with 3,4-dimethoxycinnamic acid. The acyl group is attached at the C-6 position of the catalpol core.

Molecular Formula: $C_{26}H_{32}O_{13}$

Molecular Weight: 552.5 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of **6-O-(3'',4''-Dimethoxycinnamoyl)catalpol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H -NMR Spectroscopic Data (CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Catalpol Moiety			
1	5.17	d	8.7
3	6.38	d	5.8
4	4.99	dd	5.8, 1.5
5	2.59	m	
6	5.06	d	7.0
7	3.56	m	
9	2.65	t	9.0
10a	4.19	d	13.0
10b	3.94	d	13.0
Glucose Moiety			
1'	4.80	d	6.0
2'	3.44	d	9.3
6'	3.94	m	
3,4-Dimethoxycinnamoyl Moiety			
2''	6.96	d	2.1
5''	6.98	d	8.7
6''	7.21	dd	8.7, 2.1
7'' (α)	6.48	d	15.6
8'' (β)	7.71	d	15.6
OMe-3''	3.82	s	

OMe-4"	3.85	s
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Table 2: ^{13}C -NMR Spectroscopic Data (CD_3OD)

Position	Chemical Shift (δ , ppm)
Catalpol Moiety	
1	95.04
3	142.40
4	102.91
5	36.72
6	81.37
7	60.23
8	66.83
9	43.14
10	61.28
Glucose Moiety	
1'	99.8
2'	74.5
3'	77.4
4'	71.5
5'	78.0
6'	62.7
3,4-Dimethoxycinnamoyl Moiety	
1"	128.1
2"	111.9
3"	150.2
4"	152.5
5"	112.9

6"	124.2
7" (α)	117.2
8" (β)	146.8
C=O	168.5
OMe-3"	56.5
OMe-4"	56.6

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	588.2	$[M + Cl]^-$

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectroscopic Data

Technique	Medium	Absorption Bands	Interpretation
IR	KBr	2903 cm^{-1}	–CH (alkane)
1717 cm^{-1}	C=O (ester)		
UV-Vis	Not specified	Not available in searched literature	-

Note: Specific UV-Vis absorption maxima for **6-O-(3",4"-Dimethoxycinnamoyl)catalpol** were not explicitly found in the reviewed literature. However, similar iridoid glycosides with cinnamoyl moieties typically exhibit strong absorption in the UV region due to the conjugated system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of iridoid glycosides from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as methanol- d_4 (CD_3OD), and transferred to an NMR tube.
- **1H -NMR Spectroscopy:**
 - Standard one-dimensional proton spectra are acquired.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **^{13}C -NMR Spectroscopy:**
 - Proton-decoupled carbon spectra are recorded.
 - A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a greater number of scans is typically required.
- **2D NMR Spectroscopy (COSY, HSQC, HMBC):**
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or Ion Trap mass spectrometers.
- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique commonly employed for iridoid glycosides, as it minimizes fragmentation and allows for the observation of the molecular ion or adducts.
- **Analysis:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

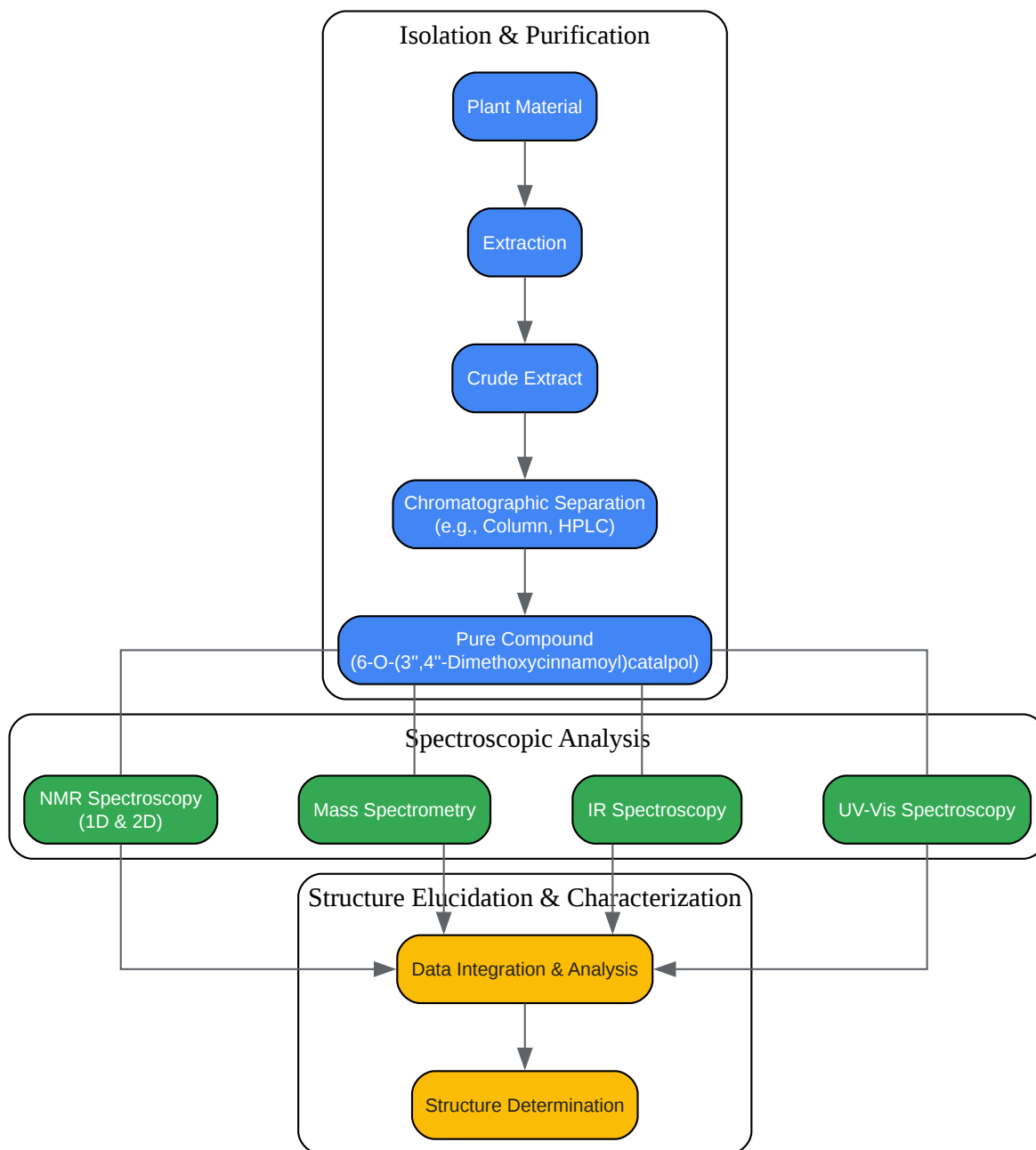
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
- **Analysis:** The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm^{-1}). The resulting spectrum reveals the presence of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A UV-Vis spectrophotometer.
- **Sample Preparation:** The compound is dissolved in a suitable solvent that is transparent in the UV-Vis region, such as methanol or ethanol.
- **Analysis:** The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelengths of maximum absorption (λ_{max}).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.



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References

- 1. 6-O-(3",4"-Dimethoxycinnamoyl)catalpol | CAS:147714-71-4 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-O-(3",4"-Dimethoxycinnamoyl)catalpol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180763#spectroscopic-data-for-6-o-3-4-dimethoxycinnamoyl-catalpol>]

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